1-Oxa-7-azaspiro[4.5]decane hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which incorporates both oxygen and nitrogen atoms. This compound is part of a broader class of spirocyclic compounds that have gained attention due to their potential biological activities and applications in medicinal chemistry. The molecular formula for 1-Oxa-7-azaspiro[4.5]decane hydrochloride is C13H23ClN2O4, with a molecular weight of approximately 292.79 g/mol.
This compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It has been referenced in scientific literature regarding its synthesis and potential applications in pharmacology.
1-Oxa-7-azaspiro[4.5]decane hydrochloride falls under the category of heterocyclic compounds, specifically those containing both nitrogen and oxygen within a spirocyclic framework. It is also classified as a tertiary amine due to the presence of a nitrogen atom bonded to three carbon atoms.
The synthesis of 1-Oxa-7-azaspiro[4.5]decane hydrochloride typically involves multi-step organic reactions that require careful control of reaction conditions to achieve the desired product.
The synthetic routes may include:
The molecular structure of 1-Oxa-7-azaspiro[4.5]decane hydrochloride features a complex arrangement of carbon, nitrogen, and oxygen atoms forming a spirocyclic framework. The structure can be represented using various chemical notations, including:
CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)O
The compound's structural data includes:
1-Oxa-7-azaspiro[4.5]decane hydrochloride can undergo several chemical reactions:
The outcomes of these reactions depend on the specific reagents used and the reaction conditions applied, which can yield various derivatives useful for further research.
The mechanism of action for 1-Oxa-7-azaspiro[4.5]decane hydrochloride primarily involves its interaction with biological receptors or enzymes:
Studies have shown that derivatives of this compound exhibit significant affinity for sigma receptors, indicating potential roles in neurological research and drug development.
1-Oxa-7-azaspiro[4.5]decane hydrochloride exhibits several notable physical properties:
Key chemical properties include:
1-Oxa-7-azaspiro[4.5]decane hydrochloride has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4